molecular formula C5H4BBrFNO2 B11755326 (2-Bromo-6-fluoropyridin-4-YL)boronic acid

(2-Bromo-6-fluoropyridin-4-YL)boronic acid

Cat. No.: B11755326
M. Wt: 219.81 g/mol
InChI Key: ACFPEVAMVHUJCW-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoropyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with bromine and fluorine atoms. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoropyridin-4-YL)boronic acid typically involves halogen-metal exchange reactions followed by borylation. One common method is the reaction of 2-bromo-6-fluoropyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate, which is then treated with a boron-containing reagent like trimethyl borate or boron tribromide to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoropyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoropyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the palladium catalyst in Suzuki-Miyaura coupling reactions. This transmetalation step is crucial for the formation of the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-fluoropyridin-4-YL)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C5H4BBrFNO2

Molecular Weight

219.81 g/mol

IUPAC Name

(2-bromo-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H4BBrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H

InChI Key

ACFPEVAMVHUJCW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)F)(O)O

Origin of Product

United States

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